molecular formula C18H17ClN4O3 B11376227 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11376227
M. Wt: 372.8 g/mol
InChI Key: QZWMUSJNPXWVHQ-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Methoxyphenylmethyl Group Addition: The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other triazole derivatives with different substituents.

    Benzyl Derivatives: Compounds with similar benzyl groups but different functional groups.

    Phenyl Derivatives: Compounds with similar phenyl groups but different triazole rings.

Uniqueness

2-(2-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHOXYPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-26-13-8-6-12(7-9-13)10-20-18(25)17-15(11-24)21-23(22-17)16-5-3-2-4-14(16)19/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

QZWMUSJNPXWVHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl

Origin of Product

United States

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